molecular formula C18H17N3OS B12481973 3-Pyridinecarbonitrile, 2-[[2-[3,4-dihydro-1(2H)-quinolinyl]-2-oxoethyl]thio]-6-methyl-

3-Pyridinecarbonitrile, 2-[[2-[3,4-dihydro-1(2H)-quinolinyl]-2-oxoethyl]thio]-6-methyl-

Cat. No.: B12481973
M. Wt: 323.4 g/mol
InChI Key: MKNVATZOMIMDIJ-UHFFFAOYSA-N
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Description

2-{[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl}-6-methylpyridine-3-carbonitrile is a complex organic compound that features a quinoline and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl}-6-methylpyridine-3-carbonitrile typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Optimization of reaction conditions, such as solvent recycling and catalyst reuse, is essential to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl}-6-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives .

Scientific Research Applications

2-{[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl}-6-methylpyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl}-6-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects .

Properties

Molecular Formula

C18H17N3OS

Molecular Weight

323.4 g/mol

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C18H17N3OS/c1-13-8-9-15(11-19)18(20-13)23-12-17(22)21-10-4-6-14-5-2-3-7-16(14)21/h2-3,5,7-9H,4,6,10,12H2,1H3

InChI Key

MKNVATZOMIMDIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C#N)SCC(=O)N2CCCC3=CC=CC=C32

Origin of Product

United States

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